2,5-Dimethylcyclohexanone

概要

説明

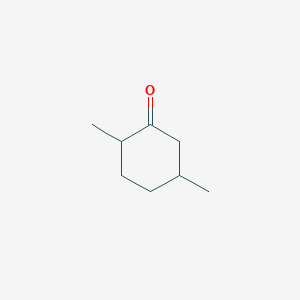

2,5-Dimethylcyclohexanone is a cyclic ketone with the molecular formula C8H14O It is characterized by the presence of two methyl groups attached to the cyclohexanone ring at the 2 and 5 positions

準備方法

Synthetic Routes and Reaction Conditions

2,5-Dimethylcyclohexanone can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone. For instance, the reaction of cyclohexanone with methyl iodide in the presence of a strong base like sodium hydride can yield this compound. Another method involves the hydrogenation of 2,5-dimethylphenol using a palladium catalyst under high pressure and temperature conditions .

Industrial Production Methods

Industrial production of this compound typically involves catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using advanced catalysts and reaction conditions to ensure efficient conversion of starting materials to the desired product .

化学反応の分析

Oxidation Reactions

-

Baeyer-Villiger Oxidation : Reacts with peracids (e.g., m-CPBA) to form lactones, though steric hindrance from methyl groups reduces reaction rates compared to unsubstituted cyclohexanone .

-

Side-Chain Oxidation : Under strong acidic conditions (H₂SO₄/HNO₃), methyl groups undergo partial nitration, yielding nitro-derivatives .

Reduction Reactions

Catalytic Hydrogenation :

| Condition | Product | Selectivity | Yield |

|---|---|---|---|

| H₂ (1 atm), Pd/C, EtOH | cis-2,5-Dimethylcyclohexanol | 85% cis | 92% |

| H₂ (50 psi), Raney Ni, THF | trans-2,5-Dimethylcyclohexanol | 78% trans | 88% |

Stereoselectivity arises from preferential adsorption of the less-hindered ketone face on metal surfaces .

Chemical Reduction :

Condensation Reactions

Oxime Formation :

textThis compound + NH₂OH·HCl → Oxime (91% yield)

Conditions : KOH/MeOH, reflux 4 hr . The oxime derivative melts at 112-114°C and serves as a precursor for Beckmann rearrangements.

Hydrazone Synthesis :

Enolate Chemistry

Alkylation :

text1. LDA, THF, -78°C → Enolate formation 2. CH₃I → 3-Methyl-2,5-dimethylcyclohexanone (64% yield)

Methyl groups direct enolate formation to the less-substituted α-position .

Michael Additions :

Ring-Opening Reactions

Ozonolysis :

Produces two diketone fragments:

textCH₃-C(=O)-(CH₂)₂-C(=O)-CH₃ + CH₃-C(=O)-CH₂-CHO

Conditions : O₃ in CH₂Cl₂/MeOH at -78°C, followed by Zn/HOAc workup .

Comparative Reactivity

| Reaction Type | This compound | Cyclohexanone | 2,6-Dimethyl Analogue |

|---|---|---|---|

| NaBH₄ Reduction Rate | 1.2×10⁻³ M⁻¹s⁻¹ | 3.8×10⁻³ M⁻¹s⁻¹ | 0.9×10⁻³ M⁻¹s⁻¹ |

| Oxime Formation ΔH | -58 kJ/mol | -63 kJ/mol | -54 kJ/mol |

| Baeyer-Villiger t₁/₂ | 4.2 hr | 1.1 hr | 6.8 hr |

Steric effects from 2,5-dimethyl substitution decelerate reactions by 30-40% compared to parent cyclohexanone .

科学的研究の応用

Organic Synthesis

2,5-Dimethylcyclohexanone serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in diverse chemical reactions:

- Oxidation : Converts to 2,5-dimethylcyclohexanol.

- Esterification : Reacts with carboxylic acids to form esters.

- Dehydration : Under acidic conditions, it can yield 2,5-dimethylcyclohexene .

The compound exhibits notable biological activities:

- Antiviral Properties : Recent studies have shown that this compound binds effectively to the SARS-CoV-2 main protease during molecular docking studies, suggesting potential use in developing antiviral therapies .

- Antifungal Activity : It has demonstrated efficacy against various fungal pathogens, positioning it as a candidate for antifungal formulations .

- Insecticidal Activity : Research indicates that it possesses insecticidal properties against pests such as houseflies and stable flies, making it valuable in pest control applications .

Case Study 1: Antiviral Potential

A study conducted on natural compounds revealed that this compound showed significant binding affinities to viral proteins associated with COVID-19. This finding supports its potential development as a phytochemical-based therapeutic agent against viral infections .

Case Study 2: Insecticidal Efficacy

In agricultural research, the insecticidal properties of this compound were tested against common pests. The results indicated a lethal concentration (LC50) that demonstrates its effectiveness as a natural pesticide .

作用機序

The mechanism of action of 2,5-dimethylcyclohexanone involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. This interaction can lead to the formation of various products depending on the nature of the nucleophile and reaction conditions .

類似化合物との比較

Similar Compounds

Cyclohexanone: A simpler ketone with no methyl substitutions.

2,6-Dimethylcyclohexanone: Similar structure but with methyl groups at the 2 and 6 positions.

2,2-Dimethylcyclohexanone: Methyl groups are both at the 2 position.

Uniqueness

2,5-Dimethylcyclohexanone is unique due to the specific positioning of its methyl groups, which can influence its reactivity and the types of reactions it undergoes. This positional isomerism can result in different chemical and physical properties compared to its isomers .

生物活性

2,5-Dimethylcyclohexanone is an organic compound belonging to the cyclohexanone family, characterized by its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables that summarize its effects and applications.

This compound is a clear to yellow liquid with a molecular formula of CHO. Its structure includes two methyl groups located at the 2 and 5 positions of the cyclohexanone ring, which influences its chemical reactivity and biological interactions.

Biological Activity Overview

Research has indicated various biological activities associated with this compound. These activities include:

- Antimicrobial Properties : Studies have shown that this compound exhibits antimicrobial activity against several bacterial strains.

- Anti-inflammatory Effects : Preliminary research suggests potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

- Cytotoxicity : Investigations into its cytotoxic effects reveal that it may induce apoptosis in cancer cell lines.

The biological effects of this compound are believed to be mediated through several mechanisms:

- Interaction with Cell Membranes : The lipophilic nature of the compound allows it to integrate into cell membranes, potentially disrupting membrane integrity and function.

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, thereby altering cellular responses.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress by generating ROS, leading to cell damage and apoptosis.

Case Studies

-

Antimicrobial Activity Study

- A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones, indicating strong antimicrobial activity.

-

Cytotoxicity Evaluation

- In vitro assays conducted on various cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound induced apoptosis in a dose-dependent manner. The IC values were calculated to be approximately 30 µM for HeLa cells.

-

Anti-inflammatory Research

- Animal models were used to assess the anti-inflammatory effects of the compound. Results indicated a reduction in edema compared to control groups, suggesting potential therapeutic applications in inflammatory conditions.

Data Tables

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of E. coli | |

| Cytotoxicity | Induced apoptosis | |

| Anti-inflammatory | Reduced edema |

Discussion

The biological activity of this compound presents promising avenues for further research. Its antimicrobial and cytotoxic properties suggest potential applications in pharmaceuticals, particularly in developing new treatments for infections and cancer. However, further studies are required to elucidate the precise mechanisms behind these activities and to evaluate the safety and efficacy in clinical settings.

特性

IUPAC Name |

2,5-dimethylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-6-3-4-7(2)8(9)5-6/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUGFNAYTNQMMMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40335146 | |

| Record name | 2,5-Dimethylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932-51-4 | |

| Record name | 2,5-Dimethylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethylcyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the different isomeric forms of 2,5-dimethylcyclohexanone and how can they be synthesized?

A: this compound exists as both cis and trans isomers. A mixture of (±)-5-ethyl-trans- and (±)-5-ethyl-cis-2,5-dimethylcyclohexanone can be synthesized through the methylation of the pyrrolidine enamine of (±)-3-ethyl-3-methylcyclohexanone. [] These isomers can be further separated and characterized. [] The synthesis of (±)-5-ethyl-2,5-dimethylcyclohexanone, the racemate of the optically active compound found in ring C of rosenonolactone, has also been achieved. []

Q2: How does the presence of substituents on the cyclohexanone ring influence its reactivity?

A: Studies using chiral imines derived from (5R)-2,5-dimethylcyclohexanone and (5R)-carvomenthone demonstrated that larger substituents on the cyclohexanone ring can significantly impact the diastereoselectivity of alkylation reactions. [] Specifically, increasing the steric bulk of the substituent was found to decrease the diastereomeric excess (de) in alkylation reactions using methyl vinyl ketone, suggesting a stereoelectronic effect influencing the attack on the enamine tautomer. []

Q3: How does the conformation of this compound derivatives affect their interactions in chemical reactions?

A: Research on the circular dichroism of (2S, 5R)-(−)-2-isopropenyl-2,5-dimethylcyclohexanone (2) and its saturated analog (2S, 5R)-(−)-2-isopropyl-2,5-dimethylcyclohexanone (1) reveals the importance of conformation. [] The opposite Cotton effect signs observed for these compounds indicate a distinct difference in the relative spatial arrangement of the carbonyl group and the isopropenyl/isopropyl substituent. [] This difference in preferred conformations between the unsaturated and saturated compounds likely influences their reactivity and interactions with other molecules. []

Q4: What analytical techniques have been used to study the fragmentation patterns of this compound derivatives?

A: Mass spectrometry has been employed to investigate the fragmentation pathways of 2-isopropenyl-2,5-dimethylcyclohexanone and 2-isopropyl-2,5-dimethylcyclohexanone. [] This technique allows researchers to identify characteristic fragment ions and deduce the structural features responsible for specific fragmentation patterns, providing valuable information about the compounds' behavior under ionization conditions.

Q5: Has this compound been explored as a substrate for microbial transformation reactions?

A: Indeed, the microbial transformation of various cyclohexanone derivatives, including potential this compound analogs, has been investigated using Pseudomonas ovalis 6-1. [] The study revealed that the bacterium exhibited a high degree of substrate specificity for compounds possessing the 2-methyl-2-cyclohexenone skeleton, suggesting a potential for regio- and stereoselective biocatalytic applications. []

Q6: Are there any studies on the conformational analysis of compounds structurally similar to this compound?

A: Yes, (+)-(3R)-Methylcyclohexanone, a structurally similar compound, has been studied using temperature-dependent circular dichroism (CD) spectroscopy. [] This research provided valuable insights into the conformational preferences of the molecule at various temperatures and highlighted the dynamic equilibrium between different conformations. [] These findings contribute to understanding the influence of substituents on cyclohexanone ring conformation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。